molecular formula C14H15N3O3 B5264359 2-(4-butoxyphenyl)-5-nitropyrimidine

2-(4-butoxyphenyl)-5-nitropyrimidine

Cat. No.: B5264359
M. Wt: 273.29 g/mol
InChI Key: VPFJVPVIBWFCLC-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-nitropyrimidine is a pyrimidine derivative featuring a nitro group at position 5 and a 4-butoxyphenyl substituent at position 2. This compound has garnered attention in medicinal chemistry due to its cytotoxic activity against non-small cell lung cancer (NSCLC) cells, particularly A549, as reported in prior studies . Its mesogenic properties and structural flexibility make it a candidate for both therapeutic and material science applications.

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-3-8-20-13-6-4-11(5-7-13)14-15-9-12(10-16-14)17(18)19/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFJVPVIBWFCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butoxyphenyl)-5-nitropyrimidine typically involves the reaction of 4-butoxyaniline with a suitable pyrimidine precursor under nitration conditions. One common method involves the following steps:

    Nitration of 4-butoxyaniline: 4-butoxyaniline is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Cyclization: The nitrated intermediate is then subjected to cyclization with a suitable reagent, such as a formamide derivative, to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-5-nitropyrimidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the butoxy group can be replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-Butoxyphenyl)-5-aminopyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(4-Butoxyphenyl)-5-nitropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenyl)-5-nitropyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

The pyrimidine core distinguishes 2-(4-butoxyphenyl)-5-nitropyrimidine from other nitro-substituted heterocycles:

  • Benzimidazole Analogs : For example, 2-[(4-butoxyphenyl)methyl]-5-nitro-1H-benzimidazole derivatives () share the nitro and butoxyphenyl groups but feature a larger, bicyclic benzimidazole core. This structural difference may alter DNA intercalation or protein-binding modes compared to the planar pyrimidine system .
Table 1: Core Structure Impact on Properties
Compound Core Structure Key Features Biological Relevance
This compound Pyrimidine Planar, electron-deficient Cytotoxic in NSCLC (IC50 ~1–2 μM)
Benzimidazole analog Benzimidazole Bicyclic, sterically bulky Potential kinase inhibition
9-Deazapurine derivatives Purine-like Fused rings, redox-active Inhibitors of purine metabolism

Substituent Effects on Reactivity and Bioactivity

Substituents critically influence reactivity and therapeutic profiles:

  • Butoxyphenyl vs. Hydroxy/Methoxy Groups :
    • The butoxyphenyl group in this compound enhances lipophilicity, improving membrane permeability compared to polar analogs like 4-hydroxy-5-nitropyrimidine (). This likely contributes to its potent cytotoxicity in NSCLC cells .
    • Methoxy or chloro substituents (e.g., 2,4-dichloro-5-nitropyrimidine in ) increase electrophilicity, favoring nucleophilic substitution reactions (e.g., amination at C4/C6) .
  • Nitro Group Positioning: The nitro group at position 5 stabilizes the electron-deficient pyrimidine ring, directing nucleophilic attacks to specific positions (e.g., C4 or C6 in 5-nitropyrimidines) . This contrasts with nitrobenzene derivatives, which exhibit lower redox potentials () .

Cytotoxicity and Mechanism of Action

  • p53-Independent Cytotoxicity : Both this compound analogs (C1 and C2 in ) exhibit IC50 values of 1.9–2.3 μM in A549 cells, independent of p53 status. This is advantageous for targeting p53-mutant cancers .
  • Time-Dependent Effects : C1 (pyrimidine-based) shows rapid cytotoxicity within 1 day, whereas C2 (structural variant) requires 3 days, highlighting core-dependent kinetic differences .
Table 2: Cytotoxicity Profiles of Selected Compounds
Compound IC50 (μM) p53 Dependence Time to Max Effect
This compound analogs (C1) 1.9 ± 0.1 Independent 1 day
Analogs with alternate cores (C2) 2.3 ± 0.2 Independent 3 days
4-Hydroxy-5-nitropyrimidine N/A Not studied N/A

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